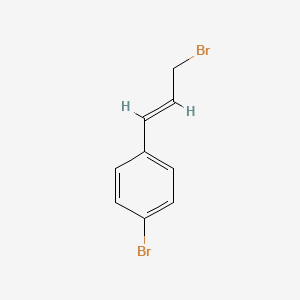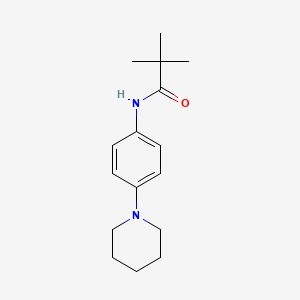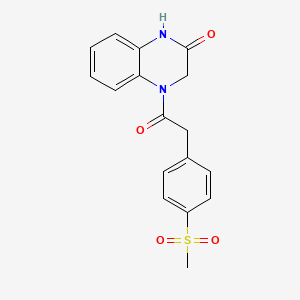
4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound, also known as MSQ, is a quinoxaline derivative that has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Sulfonamide Compounds in Clinical Applications
Sulfonamides, a class of compounds that include the sulfone moiety, have been extensively studied for their clinical applications. For instance, they are known for their use in treating hypersensitivity reactions, such as those to sulfonamide antibiotics. The metabolism and detoxification pathways of these compounds, involving N-acetylation, are crucial for minimizing adverse effects and maximizing therapeutic efficacy (Rieder et al., 1991).
Metabolic Pathways and Drug Metabolism
Understanding the metabolic pathways and resulting metabolites of drugs is vital for drug development and safety. For example, the study of almorexant, a dual orexin receptor antagonist, revealed its disposition, metabolism, and elimination in humans, providing insights into its pharmacokinetics and the role of metabolites in drug action and toxicity (Dingemanse et al., 2013).
Oxidative Stress and Antioxidant Properties
Compounds like methylsulfonylmethane (MSM), which contain the sulfone group, have been researched for their antioxidant properties. A study showed that MSM could reduce oxidative stress following acute exhaustive exercise, suggesting potential applications in reducing oxidative damage and enhancing recovery (Nakhostin-Roohi et al., 2013).
Antimalarial Activity
Sulfonamide compounds have also been evaluated for their antimalarial activity. Research has explored the effectiveness of diaphenylsulfone (DDS) against chloroquine-resistant Plasmodium falciparum, indicating the potential of sulfone derivatives in developing new antimalarial drugs (Degowin et al., 1966).
Eigenschaften
IUPAC Name |
4-[2-(4-methylsulfonylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-24(22,23)13-8-6-12(7-9-13)10-17(21)19-11-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMRIDPGLDXTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

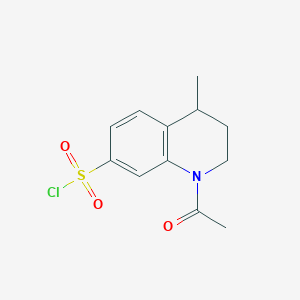
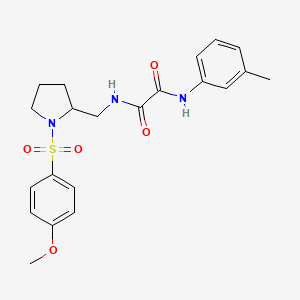
![N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2679641.png)
![N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2679643.png)
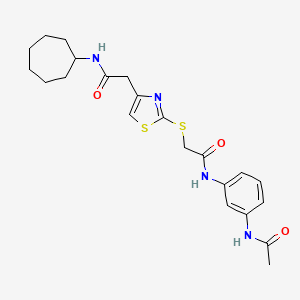

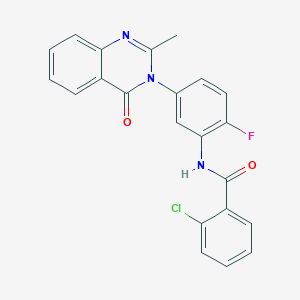

![2,5-Dimethyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2679648.png)
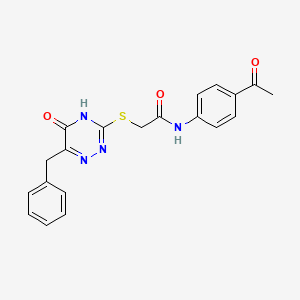
![1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2679654.png)
![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)
